1-(N-Ethylanilino)-3-methoxy-2-propanol
Description
1-(N-Ethylanilino)-3-methoxy-2-propanol is a propanol derivative featuring an N-ethylanilino group at position 1 and a methoxy group at position 3. This compound is part of a broader class of amino-propanol derivatives studied for their diverse chemical and biological properties. For instance, related compounds exhibit radiosensitizing, enzymatic inhibitory, and thermal stability properties, suggesting possible applications in oncology and polymer chemistry .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(N-ethylanilino)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(9-12(14)10-15-2)11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3 |
InChI Key |
PHUDGDLIKLTISY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(COC)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
1-(Diethylamino)-3-methoxy-2-propanol (CAS 3141-80-8)
- Structure: Replaces the N-ethylanilino group with a diethylamino group.
- Properties: The aliphatic diethylamino group enhances solubility in non-polar solvents compared to the aromatic N-ethylanilino moiety. This compound is commercially available through suppliers like Shanghai Danfan Network Science & Technology Co., Ltd., indicating industrial relevance .
- Applications: Likely used in organic synthesis or as an intermediate in surfactant production due to its polar-nonpolar duality.
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol
- Structure: Features a morpholino group (oxygen-containing heterocycle) and a decanoylamino chain.
- Biological Activity : Acts as a potent inhibitor of glucocerebroside synthetase (Ki = 0.7 µM), with stereochemical specificity (D-threo isomer is active). This highlights the critical role of stereochemistry in biological efficacy .
Oxygen-Containing Substituent Variations
1-(N-Ethylanilino)-3-phenoxypropan-2-ol
- Structure: Substitutes the methoxy group with a phenoxy group.
- Thermal Stability: Studied for its thermal degradation behavior in epoxy resin models.
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol
- Structure: Replaces the N-ethylanilino group with a 2-nitroimidazole moiety.
- Radiosensitizing Activity : Under hypoxic conditions, this compound is preferentially reduced by tumor cells, leading to cytotoxic adducts with macromolecules. Its methoxy group may stabilize the molecule during intracellular transport .
Sulfonate and Halogen Derivatives
Sodium 3-(N-Ethyl-3-methoxyanilino)-2-hydroxy-1-propanesulfonate
- Structure : Introduces a sulfonate group, increasing water solubility.
- Applications : Used in biochemical research, likely as a dye intermediate or buffer component due to its hydrophilic properties .
3-Chloro-1-methoxy-2-propanol
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
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